3-(Benzylamino)-2-methylpropanoic acid
Description
3-(Benzylamino)-2-methylpropanoic acid is a branched-chain amino acid derivative characterized by a benzyl group attached to the amino moiety at the β-position and a methyl group at the α-carbon of the propanoic acid backbone. This structure confers unique physicochemical properties, such as amphiphilicity and stereochemical complexity, making it a valuable intermediate in pharmaceutical synthesis and biochemical research .
Properties
IUPAC Name |
3-(benzylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)14)7-12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNYZRMMCUVHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328593 | |
| Record name | 3-(benzylamino)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66839-25-6 | |
| Record name | 3-(benzylamino)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-methylpropanoic acid under appropriate conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding benzylidene derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of carboxylic acids to alcohols.
Substitution: Nucleophiles like sodium azide (NaN3) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Benzylidene derivatives.
Reduction: 3-(Benzylamino)-2-methylpropanol.
Substitution: Various substituted benzylamino derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzylamino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of benzylamino groups with biological macromolecules.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Benzylamino)-2-methylpropanoic acid with structurally related compounds, emphasizing differences in functional groups, molecular properties, and applications:
Structural and Functional Analysis
- Amino Protection: The Boc-protected analog (C9H17NO4) exhibits enhanced stability compared to the benzylamino derivative, making it preferable in solid-phase peptide synthesis . In contrast, the Cbz-protected variant (C12H12N2O4) introduces a cyano group, which may confer reactivity in click chemistry or enzyme inhibition .
- The methoxyphenyl derivative (C11H14O3) demonstrates higher lipophilicity, favoring applications in blood-brain barrier penetration studies .
- Stereochemical Complexity: Chiral centers in compounds like (R)-2-(Benzylamino)-3-hydroxypropanoic acid highlight their utility in asymmetric synthesis, whereas the unmodified this compound may require resolution for enantioselective applications .
Research Findings and Pharmacological Relevance
Biological Activity
3-(Benzylamino)-2-methylpropanoic acid, also known as a derivative of amino acids, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol. Its structure consists of a benzyl group attached to an amino group, which is further linked to a methylpropanoic acid moiety. This unique configuration contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.
- Receptor Interaction : It may interact with various receptors, influencing physiological responses such as inflammation and metabolic regulation.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, which could protect cells from oxidative stress.
In Vitro Studies
Research has demonstrated that this compound can modulate cellular functions in vitro. For example:
- Cell Proliferation : In studies involving cancer cell lines, the compound showed potential cytotoxic effects, leading to reduced cell viability at specific concentrations.
- Inflammation Modulation : It has been observed to downregulate pro-inflammatory cytokines in cultured immune cells, suggesting a role in anti-inflammatory responses .
In Vivo Studies
Animal studies have provided insights into the pharmacological effects of this compound:
- Diabetes Models : In diabetic rat models, administration of the compound resulted in improved metabolic profiles and reduced blood glucose levels, indicating potential benefits for managing diabetes .
- Neuroprotective Effects : Research has indicated that this compound may offer neuroprotective benefits by reducing neuronal damage in models of neurodegeneration .
Case Studies
- Diabetic Retinopathy : A study explored the effects of this compound on retinal vascular leakage in diabetic rats. Results indicated significant improvements comparable to existing treatments like Fenofibrate .
- Cancer Therapeutics : In a recent investigation, the compound was tested against various cancer cell lines, showing selective cytotoxicity and potential for development into a therapeutic agent against resistant cancer types .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3-Amino-2-methylpropanoic acid | Neurotransmitter precursor | Primarily involved in neurotransmission |
| Benzylamine | Antimicrobial properties | Exhibits broad-spectrum antimicrobial activity |
| 3-(Hydroxybenzyl) amino acids | Antioxidant effects | Known for strong antioxidant properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
